![molecular formula C15H13N5O3 B2761005 2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 941901-79-7](/img/structure/B2761005.png)
2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
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Description
The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as DNA, RNA, and ATP . Pyrimidine derivatives have been explored for their potential as antitubercular agents .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds have been synthesized using various methods. For instance, a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives was synthesized, providing insights into the contributions of different aromatic, aryl, and alkyl substitution at the C-4 position of the 7-deazapurine ring .Scientific Research Applications
- Application : Novel pyrano[2,3-d]pyrimidine-2,4-dione analogues, including compound S2 and S7 , have been synthesized as potent PARP-1 inhibitors. These compounds exhibit remarkable inhibitory activity against PARP-1, with IC50 values of 4.06 ± 0.18 and 3.61 ± 0.15 nM, respectively. Additionally, they demonstrate high cytotoxicity against MCF-7 human cancer cells .
PARP-1 Inhibition for Cancer Therapy
1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-diones as Starting Materials
properties
IUPAC Name |
2-[2,4-dioxo-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c16-12(21)9-19-11-4-2-6-18-13(11)14(22)20(15(19)23)8-10-3-1-5-17-7-10/h1-7H,8-9H2,(H2,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYKXUMBGYUXBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide |
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